molecular formula C9H10BrCl B15318737 1-(2-Bromopropan-2-yl)-4-chlorobenzene CAS No. 93449-07-1

1-(2-Bromopropan-2-yl)-4-chlorobenzene

Cat. No.: B15318737
CAS No.: 93449-07-1
M. Wt: 233.53 g/mol
InChI Key: MDWSMBKRQRJNKR-UHFFFAOYSA-N
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Description

1-(2-Bromopropan-2-yl)-4-chlorobenzene is an organic compound with the molecular formula C9H10BrCl It is a derivative of benzene, where the benzene ring is substituted with a bromopropyl group and a chlorine atom

Preparation Methods

The synthesis of 1-(2-Bromopropan-2-yl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 2-bromopropane under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-(2-Bromopropan-2-yl)-4-chlorobenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 1-(2-hydroxypropan-2-yl)-4-chlorobenzene, while oxidation with potassium permanganate would produce 1-(2-oxopropan-2-yl)-4-chlorobenzene.

Scientific Research Applications

1-(2-Bromopropan-2-yl)-4-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

    Medicine: Research into its potential as a pharmacophore for the development of new drugs is ongoing. Its structural features may be exploited to design molecules with specific biological activities.

    Industry: It is used in the manufacture of specialty chemicals, including agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 1-(2-Bromopropan-2-yl)-4-chlorobenzene exerts its effects depends on the specific application. In chemical reactions, the bromine and chlorine atoms act as reactive sites for nucleophilic substitution or electrophilic addition. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through halogen bonding or hydrophobic interactions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1-(2-Bromopropan-2-yl)-4-chlorobenzene can be compared with other similar compounds such as:

    1-(2-Bromopropan-2-yl)-4-bromobenzene: Similar in structure but with two bromine atoms, leading to different reactivity and applications.

    1-(2-Chloropropan-2-yl)-4-chlorobenzene: Contains two chlorine atoms, which may alter its chemical properties and biological activity.

    1-(2-Bromopropan-2-yl)benzene:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

93449-07-1

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

1-(2-bromopropan-2-yl)-4-chlorobenzene

InChI

InChI=1S/C9H10BrCl/c1-9(2,10)7-3-5-8(11)6-4-7/h3-6H,1-2H3

InChI Key

MDWSMBKRQRJNKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)Br

Origin of Product

United States

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